molecular formula C21H18N4O2S2 B2967750 N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide CAS No. 1021092-85-2

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide

Cat. No. B2967750
CAS RN: 1021092-85-2
M. Wt: 422.52
InChI Key: YCJWLHOWQQZZNB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a thiophene, a carboxamide, a methoxyphenyl group, and a 1,3,4-thiadiazol group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds are often synthesized through stepwise alkylation and acylation reactions . For example, the 5-amino-1,3,4-thiadiazole-2-thiol is used as a starting reagent, and the synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Unfortunately, specific structural information for this compound is not available .

Scientific Research Applications

Synthesis and Characterization

Research in this area focuses on the development and characterization of new compounds for potential therapeutic uses. For instance, the synthesis of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives has been explored, with compounds characterized by their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014). Another study synthesized novel compounds derived from Visnaginone and Khellinone, exhibiting anti-inflammatory and analgesic properties, indicating potential as pain management and anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photodynamic Therapy Applications

A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups highlights their high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antifungal Activities

Compounds exhibiting antibacterial and antifungal activities have been synthesized, such as thiophene-3-carboxamide derivatives showing activity against various microbial strains, suggesting their potential use in developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Antimicrobial and Antifungal Agent Synthesis

The synthesis of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives has been investigated for their potential as antibacterial and antifungal agents, underscoring the broad spectrum of applications these compounds may have in addressing various infections (Ameen & Qasir, 2017).

Safety and Hazards

Specific safety and hazard information for this compound is not available . As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

Thiophene-2-carboxamide derivatives have been investigated for their potential as dual anti-angiogenesis and antimitotic agents . This suggests that there could be interesting future directions for research involving this compound and similar compounds.

Mechanism of Action

properties

IUPAC Name

N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-25(16-9-11-17(27-2)12-10-16)21-24-23-20(29-21)14-5-7-15(8-6-14)22-19(26)18-4-3-13-28-18/h3-13H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJWLHOWQQZZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide

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